N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , combines elements from different chemical classes. Let’s break it down:
Benzodioxole: The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) is a bicyclic aromatic system containing an oxygen bridge. It’s found in natural products and synthetic compounds.
Indole: The indole fragment (2-(5-chloro-1H-indol-3-yl)ethyl) is a heterocyclic aromatic ring with diverse biological activities.
Pyrrolidine: The pyrrolidine ring (5-oxopyrrolidine-3-carboxamide) is a five-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes::
Stepwise Synthesis: Compound X can be synthesized stepwise by linking the benzodioxole, indole, and pyrrolidine fragments. Reactions like amide bond formation, nucleophilic substitution, and cyclization are involved.
Multicomponent Reactions: Some efficient methods involve multicomponent reactions, where all components come together in a single step.
Batch Synthesis: In industry, Compound X is produced via batch processes, optimizing yields and purity.
Continuous Flow Synthesis: Continuous flow reactors are increasingly used for large-scale production due to safety and efficiency benefits.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative transformations can modify the benzodioxole or indole portions.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic substitutions at various positions.
Cyclization: Formation of the pyrrolidine ring.
Common reagents include:
Grignard Reagents: For nucleophilic additions.
Hydrides: For reduction.
Acids/Bases: For cyclization and functional group transformations.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
Molecular Targets: Compound X likely interacts with receptors, enzymes, or proteins.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Similar Compounds: Compare with related structures (e.g., analogs, derivatives).
Uniqueness: Highlight what sets Compound X apart.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C23H22ClN3O4 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O4/c24-17-2-3-19-18(9-17)15(11-25-19)5-6-27-12-16(8-22(27)28)23(29)26-10-14-1-4-20-21(7-14)31-13-30-20/h1-4,7,9,11,16,25H,5-6,8,10,12-13H2,(H,26,29) |
InChI Key |
ZHEBKTPWUCQUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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